![molecular formula C12H17NO B7542262 N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7542262.png)
N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (EBIO) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzoxepin family of compounds and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine works by activating a type of ion channel known as the calcium-activated potassium channel (KCa). This activation leads to an increase in the flow of potassium ions out of the cell, which in turn leads to hyperpolarization of the cell membrane. This hyperpolarization can have a variety of effects on the cell, including the inhibition of neurotransmitter release and the relaxation of smooth muscle.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of nitric oxide, which can lead to vasodilation and a decrease in blood pressure. It has also been found to inhibit the release of neurotransmitters, such as acetylcholine and dopamine. Additionally, this compound has been found to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine in lab experiments is its specificity for the KCa channel. This allows researchers to study the effects of KCa activation on various cell types without the interference of other ion channels. However, one limitation of using this compound is its potential toxicity at high concentrations. Care must be taken to ensure that the concentration of this compound used in experiments is within a safe range.
Future Directions
There are many potential future directions for the study of N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research could be done to explore the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production of the compound for use in scientific research.
Synthesis Methods
N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be synthesized using a variety of methods, including the reaction of N-ethyl-3-aminobenzoic acid with 2,3-epoxypropylamine. This method has been used to produce high yields of pure this compound for use in scientific research.
Scientific Research Applications
N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been found to have a variety of applications in scientific research. It has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and angina. It has also been found to have potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
N-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-13-11-7-5-9-14-12-8-4-3-6-10(11)12/h3-4,6,8,11,13H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVUTQATBUWPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCOC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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